N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with sulfonamide and substituted benzyl/aryl groups. Its molecular formula is C20H16ClFN4O2S (molecular weight: ~430.9 g/mol) based on structural analogs (e.g., ). Key features include:
- 3-methyl group on the triazolo-pyridine ring.
- N-(2-chlorophenyl)methyl and N-(3-fluorophenyl) substituents, introducing halogenated aromatic moieties.
- Sulfonamide linker, a common pharmacophore in enzyme inhibitors.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-14-23-24-20-10-9-18(13-25(14)20)29(27,28)26(17-7-4-6-16(22)11-17)12-15-5-2-3-8-19(15)21/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSAYKVTQCMEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3Cl)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group, and finally, the attachment of the chlorobenzyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to the desired biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h)
- Substituents : 3-chlorophenyl and 2-fluorobenzyl.
- Molecular Weight : 431.4 g/mol ().
- Melting Point : 153–155°C.
- Activity : Tested as an antimalarial agent with moderate potency (IC50 ~50 nM against Plasmodium falciparum) .
- Key Difference : The target compound has a 2-chlorophenylmethyl group instead of 3-chlorophenyl, altering steric and electronic interactions.
(b) N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a)
- Substituents : 3-chlorobenzyl and 3,5-difluorophenyl.
- Molecular Weight : 435.6 g/mol ().
- Melting Point : 160–162°C.
- Activity : Demonstrated enhanced solubility due to difluorophenyl groups but reduced metabolic stability .
(c) N-[(3-Chlorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Physicochemical and Spectroscopic Properties
Notes:
- The target compound’s inferred NMR profile aligns with 8h but with shifted aromatic signals due to substituent positions .
- Higher melting points in analogs with difluorophenyl groups (e.g., 8a) suggest increased crystallinity .
(a) Antimalarial Activity
- 8h : IC50 = 50 nM (). The 2-fluorobenzyl group enhances hydrophobic interactions with Plasmodium dihydroorotate dehydrogenase (DHODH) .
- Target Compound : The 2-chlorophenylmethyl group may improve target selectivity but requires empirical validation.
(b) Enzyme Inhibition
- Flumetsulam (): A triazolo[1,5-a]pyrimidine sulfonamide herbicide inhibiting acetolactate synthase (ALS). Structural similarities suggest the target compound could share herbicidal properties, though its triazolo-pyridine core may alter binding kinetics .
(c) Pharmacokinetics
Biological Activity
N-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridines, characterized by a triazole ring fused with a pyridine structure. Its chemical formula is CHClF NOS, and it features distinct substituents that may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |
| Escherichia coli | 15 - 30 μg/mL |
| Bacillus subtilis | 10 - 20 μg/mL |
These results suggest that modifications in the sulfonamide group and the triazole structure can enhance antibacterial potency.
Antifungal Activity
The compound's antifungal potential has also been explored. A study on related triazole derivatives reported effective inhibition against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL for certain derivatives.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1.6 - 25 μg/mL |
| Aspergillus niger | 12.5 - 25 μg/mL |
These findings indicate that the incorporation of halogen substituents significantly enhances antifungal activity.
The mechanism of action for triazolopyridine derivatives typically involves inhibition of key enzymes in bacterial and fungal cell walls. For example, the interaction with cytochrome P450 enzymes in fungi disrupts ergosterol synthesis, leading to cell membrane destabilization.
Study on Antimicrobial Properties
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of triazolopyridine derivatives and evaluated their antimicrobial properties. The study revealed that compounds with electron-withdrawing groups exhibited enhanced activity against both gram-positive and gram-negative bacteria.
Key Findings:
- Compounds with a fluorine atom at the para position showed the highest antibacterial activity.
- The presence of a sulfonamide group was critical for maintaining antimicrobial efficacy.
Clinical Implications
The potential clinical applications of this compound include treatment options for resistant bacterial infections and fungal diseases. Ongoing research aims to optimize its structure for improved efficacy and reduced toxicity.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclization of the triazolopyridine core, sulfonamide coupling, and functional group modifications. Key steps:
- Triazole formation : Cyclization under reflux in solvents like dichloromethane or ethanol, with temperature control (80–100°C) to avoid side products .
- Sulfonamide coupling : Use of coupling agents (e.g., DCC) to attach sulfonamide groups, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for ≥95% purity .
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.77 ppm for CH₃ in ) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 431.4 [M+H]⁺) .
- HPLC : Purity assessment (>95%) and detection of byproducts .
Advanced Research Questions
Q. How can researchers determine the biological target and mechanism of action?
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Enzyme inhibition assays : Test against kinases, proteases, or antimicrobial targets (e.g., IC₅₀ values for PfDHODH in antimalarial studies) .
- Molecular docking : In silico modeling to predict binding interactions (e.g., hydrogen bonding with fluorine/chlorine substituents) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Dose optimization : Adjust dosing regimens based on half-life and tissue distribution studies .
Q. How to design derivatives to improve pharmacokinetic properties?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Prodrug strategies : Mask polar groups (e.g., sulfonamide) with ester linkages for better absorption .
- LogP optimization : Balance hydrophobicity (e.g., Cl/F substituents) to improve blood-brain barrier penetration .
Methodological and Data Analysis Questions
Q. How to interpret discrepancies in biological activity across structural analogs?
- SAR analysis : Compare substituent effects using a table (e.g., fluorophenyl vs. chlorophenyl derivatives):
| Substituent (R) | IC₅₀ (nM) | Target Selectivity | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 120 | Kinase A | |
| 4-Chlorophenyl | 85 | Kinase B |
Q. What in silico methods prioritize compounds for synthesis?
Q. How to assess compound stability under varying conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and pH extremes (1–13), monitoring degradation via HPLC .
- Kinetic stability assays : Track half-life in simulated biological fluids (e.g., SGF/SIF) .
Comparative and Mechanistic Studies
Q. How do reaction conditions influence selectivity in derivative synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
